2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Beschreibung
Eigenschaften
IUPAC Name |
2-phenacylsulfanyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-14-8-4-7-13-12(14)9-21-16(18-13)19-17(20-21)24-10-15(23)11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQXRJHKBGADLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=NC(=NN3C=C2C(=O)C1)SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the quinazolinone moiety. The phenylethylsulfanyl group is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up laboratory procedures to industrial scales, such as optimizing reaction conditions and using continuous flow reactors, can be applied.
Analyse Chemischer Reaktionen
2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The phenylethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethylsulfanyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that derivatives of quinazolinones exhibit significant antimicrobial properties. The presence of the sulfanyl group may enhance this activity by facilitating interactions with microbial cell membranes or enzymes.
- Anticancer Properties : Quinazolinone derivatives have been investigated for their potential anticancer effects. The compound may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
- Anti-inflammatory Effects : Certain studies suggest that compounds with a similar structure can modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
Medicinal Chemistry
The synthesis and modification of 2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one are of interest in medicinal chemistry for developing new drugs targeting various diseases. Researchers are exploring structure-activity relationships (SAR) to optimize its efficacy and reduce toxicity.
Drug Development
The compound's unique structure positions it as a candidate for drug development in treating infections, cancer, and inflammatory diseases. Ongoing studies are focused on evaluating its pharmacokinetics and bioavailability to enhance therapeutic outcomes.
Biological Assays
The compound is utilized in biological assays to screen for new therapeutic agents. Its ability to modulate specific biological pathways makes it valuable in identifying lead compounds for further development.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria | Potential use as an antimicrobial agent in clinical settings |
| Investigation of Anticancer Properties | Induced apoptosis in cancer cell lines | Suggests application in cancer therapy |
| Research on Anti-inflammatory Effects | Reduced inflammatory markers in vitro | Possible treatment for chronic inflammatory diseases |
Wirkmechanismus
The mechanism of action of 2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in various biological pathways. The phenylethylsulfanyl group may play a crucial role in binding to these targets, while the triazoloquinazolinone core provides the necessary structural framework for activity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The triazoloquinazolinone scaffold is highly modular, allowing for structural variations that influence physicochemical and biological properties. Key analogues include:
| Compound Name | Substituents | Key Features |
|---|---|---|
| Target Compound | 2-[(2-Oxo-2-phenylethyl)sulfanyl] | Enhanced lipophilicity due to phenyl group; potential for π-π interactions |
| 9-(4-Hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | 4-Hydroxyphenyl, 6,6-dimethyl | Polar hydroxyl group improves solubility; dimethyl groups increase rigidity |
| 2-(Isopentylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one | Isopentylsulfanyl, 2-thienyl | Thienyl group introduces electron-rich heteroaromaticity |
| 3-Benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazoloquinazolin-8-one | Benzylsulfanyl, 5-methyloxazol | Oxazol moiety may enhance hydrogen-bonding interactions |
- Electronic Effects : The phenyl group in the target compound stabilizes the sulfanyl-linked side chain through resonance, whereas electron-withdrawing groups (e.g., oxazol in the benzylsulfanyl analogue) may reduce electron density at the triazolo core .
- Solubility : Hydroxyl-substituted derivatives (e.g., 9-(4-hydroxyphenyl)-6,6-dimethyl) exhibit improved aqueous solubility compared to the hydrophobic target compound .
Pharmacological Potential
- Anti-Inflammatory Activity: Analogues like K 19 (5-[2-(4-hydroxyphenyl)-vinyl]-triazoloquinazolinone) show significant anti-inflammatory effects, attributed to hydrogen-bonding interactions with cyclooxygenase-2 (COX-2) .
- Antimicrobial Activity : Thienyl-substituted derivatives (e.g., 2-(isopentylsulfanyl)-6-(2-thienyl)) exhibit enhanced activity against Gram-positive bacteria due to the thienyl group’s electron-rich nature .
Biologische Aktivität
The compound 2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a complex heterocyclic structure that combines triazole and quinazolinone moieties. This unique combination has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
- Molecular Formula : C23H18N4O2S
- Molecular Weight : 414.5 g/mol
- CAS Number : Not specified in the search results.
Biological Activity Overview
Research indicates that compounds featuring triazole and quinazolinone structures exhibit significant biological activities. The specific compound under consideration has been evaluated for various biological activities:
Anticancer Activity
A study evaluating the anticancer properties of synthesized triazoloquinazoline derivatives found that compounds similar to 2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one demonstrated moderate cytotoxicity against several cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| Hepatocellular carcinoma (HePG-2) | 29.47 |
| Mammary gland breast cancer (MCF-7) | Moderate activity |
| Human prostate cancer (PC3) | Moderate activity |
| Colorectal carcinoma (HCT-116) | 17.35 |
The highest activity was noted against the colorectal carcinoma cell line with an IC50 value of 17.35 µM, indicating a promising potential for further development as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit epidermal growth factor receptor (EGFR) and topoisomerase II activities .
Antimicrobial Activity
In addition to its anticancer properties, derivatives of this compound have been investigated for their antimicrobial effects. The triazole scaffold is known for its broad-spectrum antimicrobial activity, which includes antibacterial and antifungal properties. The presence of the sulfanyl group may enhance these effects by altering the compound's interaction with microbial targets .
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of compounds related to 2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one :
- Synthesis and Evaluation : A study synthesized various triazoloquinazoline derivatives and evaluated their biological activities against multiple cancer cell lines. The results indicated that specific substitutions on the quinazoline core could significantly enhance cytotoxicity .
- Molecular Docking Studies : Molecular docking studies have been employed to predict how these compounds interact with target proteins involved in cancer progression. This computational approach aids in understanding the binding affinities and potential efficacy of new derivatives .
Q & A
Q. What are the optimal synthetic routes for 2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one, and how can reaction yields be improved?
Methodological Answer:
- Multi-step synthesis : Begin with condensation of 1H-1,2,4-triazol-5-amine and ethyl 2-oxo-cyclohexanecarboxylate under reflux in acetic acid to form the triazoloquinazolinone core .
- Sulfanyl group introduction : Use nucleophilic substitution with 2-oxo-2-phenylethyl thiol in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours. Catalysts like K₂CO₃ improve yields by deprotonating thiols .
- Yield optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 40–65%, influenced by solvent purity and stoichiometric ratios .
Q. How is the compound structurally characterized to confirm its identity and purity?
Methodological Answer:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Identify protons on the triazole (δ 8.1–8.5 ppm), quinazolinone carbonyl (δ 165–170 ppm), and phenyl substituents (δ 7.2–7.8 ppm) .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and S–C bonds (650–750 cm⁻¹) .
- Mass spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 409.5) and fragmentation patterns .
- Elemental analysis : Validate C, H, N, S content (±0.3% deviation from theoretical values) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer:
- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for variables like solvent (DMSO ≤0.1% v/v) and incubation time .
- Dose-response validation : Replicate experiments with ≥3 biological replicates and statistical analysis (ANOVA, p < 0.05). Cross-validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
- SAR analysis : Compare with analogs (e.g., 6-(2-furyl)-9-(4-isopropylphenyl) derivatives) to isolate structural determinants of activity .
Q. How can computational modeling predict the compound’s mechanism of action and target binding?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to targets like dihydrofolate reductase (DHFR) or EGFR kinase. Validate with crystallographic data if available .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates robust binding) .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with quinazolinone carbonyl, hydrophobic contacts with phenyl groups) .
Q. What experimental designs are recommended for evaluating metabolic stability and toxicity?
Methodological Answer:
- In vitro hepatic metabolism : Incubate with human liver microsomes (HLMs) and monitor depletion via LC-MS/MS. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) .
- CYP inhibition assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. IC₅₀ < 10 µM suggests high interaction risk .
- In vivo toxicity : Use zebrafish embryos (OECD TG 236) for acute toxicity (LC₅₀) and teratogenicity. Dose ranges: 1–100 µM over 96 hours .
Data Contradiction Analysis
Q. How to address discrepancies in solubility and stability profiles reported across studies?
Methodological Answer:
- Solubility testing : Use shake-flask method in buffered solutions (pH 1.2–7.4) with UV-Vis quantification. Compare with HPLC for accuracy .
- Stability studies : Conduct accelerated degradation under light (ICH Q1B), heat (40°C), and humidity (75% RH). Monitor via LC-MS for degradation products .
- Excipient screening : Test stabilizers like cyclodextrins or surfactants (e.g., Poloxamer 188) to enhance aqueous stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
